(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine
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Overview
Description
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a trifluoromethyl group on the phenyl ring
Preparation Methods
The synthesis of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(trifluoromethyl)benzaldehyde.
Synthetic Routes: One common synthetic route involves the reduction of the aldehyde group to form the corresponding alcohol, followed by conversion to the amine via reductive amination.
Reaction Conditions: The reduction step can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. Reductive amination is often performed using reagents like sodium cyanoborohydride in the presence of an amine source.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions and catalysts to improve yield and efficiency.
Chemical Reactions Analysis
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form corresponding imines or oximes using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The fluorine and trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include imines, oximes, and various substituted amine derivatives.
Scientific Research Applications
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and receptor binding.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors:
Molecular Targets: The compound binds to specific enzymes or receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as ®-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine, 1-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine, and 1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-2-amine share structural similarities.
Uniqueness: The presence of the chiral center and specific substitution pattern on the phenyl ring distinguishes this compound from its analogs, contributing to its unique chemical and biological properties.
Biological Activity
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)propan-1-amine is a chiral amine with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a trifluoromethyl group and a fluorine atom on the phenyl ring, contributes to its distinctive electronic properties, enhancing its utility in various biological applications.
- Molecular Formula : C10H11F4N
- Molecular Weight : Approximately 221.19 g/mol
- LogP : 3.95, indicating moderate lipophilicity
The compound's biological activity is largely attributed to its ability to interact with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. The trifluoromethyl group enhances the compound's binding affinity and specificity due to its strong electron-withdrawing nature, which can influence the electronic environment of nearby functional groups.
Inhibitory Effects
Research indicates that this compound exhibits inhibitory effects on several protein kinases, including glycogen synthase kinase 3 (GSK-3), which is implicated in various pathologies such as Alzheimer's disease and cancer. The compound has shown promising results in structure-activity relationship (SAR) studies, where modifications to the molecular structure have been correlated with enhanced biological potency.
Cytotoxicity and Neuroprotective Properties
In studies focusing on neuroprotective properties, this compound demonstrated minimal cytotoxicity while retaining significant neuroprotective effects. This dual functionality makes it a candidate for further exploration in neurodegenerative disease therapies.
Case Studies
-
GSK-3 Inhibition :
- A study evaluating a series of related compounds found that those with trifluoromethyl substitutions exhibited improved inhibitory potency against GSK-3β. The most potent derivatives showed IC50 values in the low nanomolar range, highlighting the importance of fluorination in enhancing biological activity .
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features | Biological Activity |
---|---|---|---|
1-(4-(Trifluoromethyl)phenyl)propan-1-amine | C10H10F4N | Lacks fluorine at position 3 | Moderate GSK-3 inhibition |
2-Amino-3-(trifluoromethyl)benzoic acid | C9H8F3N1O2 | Contains carboxylic acid group | Enhanced anti-inflammatory properties |
This table illustrates how structural variations impact biological activity, emphasizing the unique role of the trifluoromethyl group in enhancing potency and selectivity.
Properties
CAS No. |
1241678-97-6 |
---|---|
Molecular Formula |
C10H11F4N |
Molecular Weight |
221.19 g/mol |
IUPAC Name |
(1S)-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H11F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3/t9-/m0/s1 |
InChI Key |
LPQFPLJRYJOIMC-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
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